Cas no 4489-31-0 ((5-bromo-6-oxo-1-phenyl-pyridazin-4-yl)carbamoylformic acid)

(5-bromo-6-oxo-1-phenyl-pyridazin-4-yl)carbamoylformic acid structure
4489-31-0 structure
Product Name:(5-bromo-6-oxo-1-phenyl-pyridazin-4-yl)carbamoylformic acid
Numero CAS:4489-31-0
MF:C12H8BrN3O4
MW:338.113621711731
CID:929704
PubChem ID:3081924
Update Time:2025-04-19

(5-bromo-6-oxo-1-phenyl-pyridazin-4-yl)carbamoylformic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • (5-bromo-6-oxo-1-phenyl-pyridazin-4-yl)carbamoylformic acid
    • 2-[(5-bromo-6-oxo-1-phenylpyridazin-4-yl)amino]-2-oxoacetic acid
    • [(5-Brom-6-oxo-1-phenyl-1,6-dihydro-4-pyridazinyl)amino](oxo)essigs?ure
    • [(5-Bromo-1,6-dihydro-6-oxo-1-phenyl-4-pyridazinyl)amino]oxoacetic Acid
    • [(5-Bromo-6-oxo-1-phenyl-1,6-dihydro-4-pyridazinyl)amino](oxo)acetic acid
    • 5-Bromo-1,6-dihydro-6-oxo-1-phenylpyridazin-4-yloxamic Acid
    • acetic acid, 2-[(5-bromo-1,6-dihydro-6-oxo-1-phenyl-4-pyridazinyl)amino]-2-oxo-
    • Acide [(5-bromo-6-oxo-1-phényl-1,6-dihydro-4-pyridazinyl)amino](oxo)acétique
    • CHEBI:82247
    • 9XE605N8LB
    • Oxamic acid, (5-bromo-1,6-dihydro-6-oxo-1-phenyl-4-pyridazinyl)-
    • Oxapyrazon
    • Oxapyrazon [ISO]
    • 2-((5-BROMO-1,6-DIHYDRO-6-OXO-1-PHENYL-4-PYRIDAZINYL)AMINO)-2-OXOACETIC ACID
    • Acetic acid, ((5-bromo-1,6-dihydro-6-oxo-1-phenyl-4-pyridazinyl)amino)oxo-
    • (5-bromo-6-oxo-1-phenylpyridazin-4-yl)carbamoylformic acid
    • 4489-31-0
    • NS00125434
    • UNII-9XE605N8LB
    • Q27155834
    • SCHEMBL133768
    • 2-((5-Bromo-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)amino)-2-oxoacetic acid
    • 2-((5-Bromo-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)amino)-2-oxoaceticacid
    • DTXSID3074810
    • C19126
    • Inchi: 1S/C12H8BrN3O4/c13-9-8(15-10(17)12(19)20)6-14-16(11(9)18)7-4-2-1-3-5-7/h1-6H,(H,15,17)(H,19,20)
    • Chiave InChI: XRGQIRXQFSJBKJ-UHFFFAOYSA-N
    • Sorrisi: BrC1C(N(C2C=CC=CC=2)N=CC=1NC(C(=O)O)=O)=O

Proprietà calcolate

  • Massa esatta: 336.96984
  • Massa monoisotopica: 336.97
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 3
  • Complessità: 509
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 4
  • XLogP3: 1.3
  • Superficie polare topologica: 99.1Ų

Proprietà sperimentali

  • Densità: 1.77
  • Indice di rifrazione: 1.7
  • PSA: 99.07
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.